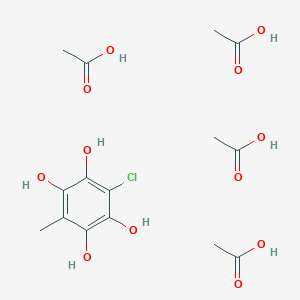
Acetic acid;3-chloro-6-methylbenzene-1,2,4,5-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;3-chloro-6-methylbenzene-1,2,4,5-tetrol is a complex organic compound that features both acetic acid and a substituted benzene ring The benzene ring is substituted with a chlorine atom, a methyl group, and four hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-chloro-6-methylbenzene-1,2,4,5-tetrol can be achieved through a multi-step process involving the following steps:
Acetylation: The acetic acid group can be introduced through acetylation using acetic anhydride (C₄H₆O₃) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form quinones.
Reduction: Reduction reactions can target the carbonyl group of the acetic acid moiety, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation are used.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
Acetic acid;3-chloro-6-methylbenzene-1,2,4,5-tetrol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;3-chloro-6-methylbenzene-1,2,4,5-tetrol involves its interaction with various molecular targets:
Enzymes: The compound can inhibit or activate specific enzymes, affecting metabolic pathways.
Receptors: It may bind to cellular receptors, modulating signal transduction pathways.
DNA/RNA: Potential interactions with nucleic acids, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-methylphenol: Similar structure but lacks the acetic acid and additional hydroxyl groups.
2,4,6-trichlorophenol: Contains multiple chlorine atoms but lacks the methyl and acetic acid groups.
4-hydroxybenzoic acid: Contains a hydroxyl group and a carboxylic acid group but lacks the chlorine and methyl groups.
Uniqueness
Acetic acid;3-chloro-6-methylbenzene-1,2,4,5-tetrol is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of multiple hydroxyl groups, a chlorine atom, a methyl group, and an acetic acid moiety makes it a versatile compound for various applications.
Properties
CAS No. |
88207-75-4 |
|---|---|
Molecular Formula |
C15H23ClO12 |
Molecular Weight |
430.79 g/mol |
IUPAC Name |
acetic acid;3-chloro-6-methylbenzene-1,2,4,5-tetrol |
InChI |
InChI=1S/C7H7ClO4.4C2H4O2/c1-2-4(9)6(11)3(8)7(12)5(2)10;4*1-2(3)4/h9-12H,1H3;4*1H3,(H,3,4) |
InChI Key |
GHQKYXCZFWYUKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)O)Cl)O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















